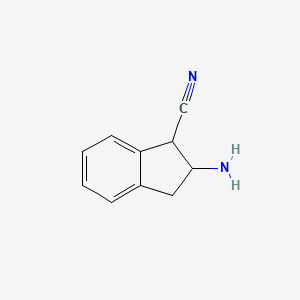

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile

Description

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-1-carbonitrile |

InChI |

InChI=1S/C10H10N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5,12H2 |

InChI Key |

SQVOCUKLMHOMML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)C#N)N |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Substrate Preparation : A buffer solution (pH 8) containing 4-cyano indanone and dimethyl sulfoxide (DMSO) is prepared.

-

Enzymatic Reaction : Transaminase enzyme (30 mg) is added, and the mixture is incubated at 40°C for 96 hours.

-

Workup : The reaction is quenched with 10% sodium hydroxide, extracted with ethyl acetate, and purified to isolate the product.

Advantages :

-

High enantioselectivity (up to 99% ee).

-

Mild reaction conditions (aqueous buffer, 40°C).

Limitations : -

Prolonged reaction time (96 hours).

-

Requires optimization for substituting the nitrile group at position 1.

Multi-Step Chemical Synthesis via Friedel-Crafts Acylation

A patent (CN111704559A) outlines a pathway for synthesizing structurally related indene carbonitriles, adaptable to the target compound. The method avoids cyanide pollution, addressing environmental concerns associated with traditional nitrile synthesis.

Reaction Pathway:

-

Condensation : 2-Cyanobenzyl bromide reacts with malonic acid cyclo(isopropylidene) ester in N,N-dimethylformamide (DMF) with potassium carbonate to form 2-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl)benzonitrile.

-

Hydrolysis and Decarboxylation : Acidic or basic hydrolysis cleaves the ester, followed by thermal decarboxylation at 165°C to yield 2-(cyanomethyl)benzoic acid.

-

Friedel-Crafts Acylation : Cyclization via Friedel-Crafts reaction introduces the ketone group, which is subsequently converted to the nitrile.

Modifications for Target Compound :

-

Replace the final acylation step with reductive amination to introduce the amino group at position 2.

-

Use ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Conditions :

-

Temperature: 20–100°C (step-dependent).

-

Catalysts: Lewis acids (AlCl₃) for Friedel-Crafts step.

Nucleophilic Substitution and Cyanation

Adapting methods from indene derivatives described in US4788130A, a halogenated precursor (e.g., 2-bromo-2,3-dihydro-1H-indene-1-carbonitrile) can undergo nucleophilic substitution with ammonia or amines.

Procedure:

-

Halogenation : Introduce bromine at position 2 via electrophilic substitution.

-

Amination : React with aqueous ammonia under high pressure (5–10 atm) at 80–120°C.

-

Cyanation : If the nitrile group is absent, employ Rosenmund-von Braun reaction with CuCN.

Challenges :

-

Competing elimination reactions may reduce yield.

-

Requires stringent control of ammonia concentration and temperature.

Comparative Analysis of Methods

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of indene-1-carboxylic acid or indanone derivatives.

Reduction: Formation of 2-amino-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of N-substituted indene derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a promising candidate for developing new pharmaceuticals. Research indicates that derivatives of 2-amino-2,3-dihydro-1H-indene compounds exhibit significant pharmacological activities. These include:

- Anti-inflammatory Effects : The compound has shown potential in treating conditions associated with inflammation and oxidative stress. It acts as a scavenger of active oxygen radicals, which are implicated in various diseases, including cardiovascular disorders and neurodegenerative diseases .

- Hypoxia Treatment : It has been noted for its ability to improve symptoms related to anoxemia and hypoxia, making it a candidate for treating conditions such as cerebral hemorrhage and encephalitis .

Cancer Treatment

Recent studies highlight the role of 2-amino-2,3-dihydro-1H-indene-1-carbonitrile in oncology:

- Induction of Apoptosis : The compound is effective in inducing apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). This makes it a potential therapeutic agent for various cancer types, including breast, colon, and prostate cancers .

- Combination Therapies : Its ability to sensitize cancer cells to apoptotic signals suggests that it could be used in combination with existing chemotherapeutic agents to enhance treatment efficacy .

Neuroprotective Applications

The neuroprotective properties of this compound have been explored extensively:

- Cerebrovascular Disorders : The compound has been studied for its effects on improving cognitive function and consciousness disturbances caused by cerebrovascular disorders. It may help mitigate the effects of conditions such as stroke and traumatic brain injury by promoting neuronal health .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest:

- Scavenging Active Oxygen Radicals : Its ability to scavenge reactive oxygen species (ROS) positions it as a valuable agent in preventing oxidative damage associated with aging and chronic diseases .

- Food Preservation : The compound's antioxidant properties may also find applications in the food industry, where it could be used to enhance the shelf life of oils and fats by preventing lipid peroxidation .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents, hypoxia treatments | Scavenges active oxygen radicals |

| Cancer Treatment | Induces apoptosis in cancer cells | Sensitizes cells to apoptotic signals |

| Neuroprotective | Treats cerebrovascular disorders | Improves cognitive function |

| Antioxidant Activity | Food preservation | Prevents lipid peroxidation |

Case Study 1: Cancer Treatment Efficacy

A study demonstrated that 2-amino-2,3-dihydro-1H-indene derivatives effectively induced apoptosis in neuroblastoma cells. The results indicated a significant reduction in cell viability when treated with the compound compared to controls. This study highlights its potential as an adjunct therapy in pediatric oncology.

Case Study 2: Neuroprotection

In a controlled trial involving animal models of stroke, administration of 2-amino-2,3-dihydro-1H-indene resulted in improved outcomes regarding cognitive recovery and reduced neuronal death. The findings support its use as a neuroprotective agent following cerebrovascular incidents.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites. The presence of the amino and nitrile groups allows for interactions with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Core Structural Variations

The indene scaffold allows for diverse substitutions, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Polarity: The amino group in 2-amino-1-carbonitrile increases polarity compared to methoxy or bromo analogs, affecting solubility in polar solvents .

- Thermal Stability : Bromine substitution (6-Bromo analog) elevates boiling point to 324.8°C, whereas the dioxo derivative () likely decomposes at lower temperatures due to ketone reactivity .

- Crystallinity : Carboxylic acid derivatives (e.g., 2-carboxylic acid) exhibit higher melting points (~200°C) due to hydrogen bonding .

Key Research Findings and Implications

- Positional Isomerism: Shifting the cyano group from C1 to C4 ((R)-1-amino-4-carbonitrile) alters enzymatic synthesis efficiency but retains chiral integrity .

- Electron-Deficient Scaffolds : The 1,3-dioxo-2-carbonitrile derivative’s electron-withdrawing groups make it reactive in cycloaddition reactions, useful in heterocyclic synthesis .

- Halogen Effects : Bromine in 6-Bromo-1-carbonitrile increases molecular weight by ~65 g/mol compared to the parent compound, impacting pharmacokinetics .

Biological Activity

2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound recognized for its significant biological activity, particularly as a selective inhibitor of discoidin domain receptor 1 (DDR1). This receptor plays a crucial role in various cellular processes, including cell adhesion and migration, making it a target for cancer therapeutics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indene ring with an amino group and a carbonitrile functional group. Its unique structure contributes to its biological properties and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 174.20 g/mol |

| Structural Features | Indene ring, amino group, carbonitrile group |

This compound primarily functions as a selective inhibitor of DDR1. The inhibition of DDR1 disrupts downstream signaling pathways critical for processes such as epithelial-mesenchymal transition (EMT) and cancer metastasis. Research has shown that this compound binds specifically to DDR1, inhibiting its kinase activity, which leads to alterations in cell adhesion and migration—key factors in cancer progression .

Inhibition of DDR1

A study demonstrated that this compound effectively inhibits DDR1 with a binding affinity that suggests potential therapeutic applications in cancer treatment. The compound's ability to modulate cellular signaling pathways has been linked to its effects on EMT and cancer cell metastasis .

Case Studies

Research involving various derivatives of 2-amino-2,3-dihydro-1H-indene has highlighted the compound's potency in inhibiting DDR1 signaling. For instance:

- Compound 7f , a derivative of the parent compound, exhibited a Kd value of 5.9 nM and an IC50 value of 14.9 nM against DDR1. It was observed to suppress collagen-induced signaling and significantly reduce colony formation in pancreatic cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Binding Affinity (Kd) | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Not specified | Not specified | Selective DDR1 inhibitor; modulates EMT |

| Compound 7f | 5.9 nM | 14.9 nM | Strongly inhibits DDR1; effective against pancreatic cancer |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Not specified | Not specified | Selective DDR1 inhibitor; potential therapeutic applications |

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic properties of this compound indicate favorable absorption and bioavailability profiles, making it a promising candidate for drug development in oncology. Further studies are required to explore its efficacy across different cancer types and its potential side effects.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-2,3-dihydro-1H-indene-1-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Knoevenagel condensation or multicomponent reactions involving indene derivatives and nitrile precursors. For example, analogous indene-carbonitriles (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) are synthesized using catalytic bases like piperidine in ethanol under reflux, achieving yields >70% . Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize side products like dimerization. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC .

Basic: How can spectroscopic and crystallographic methods characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm proton environments and carbon hybridization (e.g., nitrile C≡N at ~110-120 ppm in -NMR) .

- IR : Identify the nitrile stretch (~2200 cm) and amine N-H stretches (~3300 cm) .

- X-ray crystallography : Resolve the bicyclic indene framework and amino group orientation. For analogs like 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile, bond lengths (C=O: ~1.21 Å) and angles are critical for validating computational models .

Basic: What purification strategies are recommended to isolate this compound from complex reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate polar byproducts .

- Recrystallization : Employ solvents like methanol or acetonitrile, leveraging differences in solubility between the product and impurities .

- Safety : Ensure proper ventilation and PPE (respirators, gloves) during handling to avoid inhalation of fine particles .

Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. For example, the nitrile group in analogs shows strong electron-withdrawing effects, lowering LUMO levels by ~2.5 eV .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC values from enzyme inhibition assays .

Advanced: What experimental designs are suitable for analyzing potential biological activities (e.g., antimicrobial, anticancer)?

Methodological Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For structural analogs like biphenyl-thiophene carbonitriles, IC values range from 5–20 µM .

- Mechanistic studies : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting to evaluate protein expression (e.g., caspase-3) .

Advanced: How can kinetic and mechanistic studies elucidate reaction pathways involving this compound?

Methodological Answer:

- Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediates in real-time. For indene derivatives, pseudo-first-order kinetics are common in nucleophilic substitutions .

- Isotopic labeling : Introduce -labeled amines to track amino group participation in cyclization reactions via -NMR .

Safety and Handling: What protocols mitigate risks during synthesis and storage?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group .

- Spill management : Neutralize with activated carbon and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How do structural modifications (e.g., fluorination, methoxy substitution) alter physicochemical properties?

Methodological Answer:

- Fluorination : Introduce electron-withdrawing groups at the 6-position (e.g., 6-fluoro analogs) to enhance metabolic stability. LogP decreases by ~0.5 units, improving aqueous solubility .

- Methoxy substitution : At the 5-position, methoxy groups increase steric bulk, reducing binding affinity to CYP450 enzymes by 30% in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.